1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
Description
1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-fluorophenyl group at position 3, a methyl group at position 5, a trifluoromethyl group at position 2, and a pyrrolidine moiety at position 7. The pyrrolidine substituent introduces a nitrogen-containing heterocycle, which may enhance solubility and modulate receptor interactions compared to non-cyclic substituents .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-7-pyrrolidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N4/c1-11-10-14(25-8-2-3-9-25)26-17(23-11)15(16(24-26)18(20,21)22)12-4-6-13(19)7-5-12/h4-7,10H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGFRDLGAWJIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl, methyl, and trifluoromethyl groups. The final step involves the attachment of the pyrrolidine moiety.
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the condensation of an aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Substituents: The fluorophenyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Attachment of Pyrrolidine Moiety: The final step involves the attachment of the pyrrolidine ring through a nucleophilic substitution reaction, typically using a pyrrolidine derivative and a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for combinatorial chemistry.
Biology: It has shown significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly as a kinase inhibitor for the treatment of cancer and other diseases.
Industry: It is used in the development of new materials with unique photophysical properties, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets kinases, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects. It may also modulate other signaling pathways involved in inflammation and microbial infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives, emphasizing substituent effects, molecular properties, and biological activities:
Key Structural and Functional Comparisons:
Substituent Effects: Trifluoromethyl (CF₃): Present in all compounds at position 2 or 7, contributing to metabolic stability and electron-withdrawing effects, which improve binding to hydrophobic enzyme pockets . Fluorophenyl Groups: The 4-fluorophenyl substituent (positions 3 or 5) enhances dipole interactions and membrane permeability due to fluorine’s electronegativity . Pyrrolidine vs.
Biological Activity: Compounds with dichlorophenyl (e.g., ) or trifluoromethylphenyl (e.g., ) substituents exhibit antitrypanosomal and kinase inhibitory activities, suggesting the target compound may share similar mechanisms. Pyrrolidine-containing analogs are rare in the evidence, but nitrogenous substituents in pyrazolo[1,5-a]pyrimidines are associated with enhanced receptor binding in kinase inhibitors .
Synthetic Accessibility :
- The target compound’s pyrrolidine group may require nucleophilic aromatic substitution or transition-metal-catalyzed coupling, contrasting with simpler substituents (e.g., methyl, Cl) synthesized via multicomponent reactions .
Research Findings and Data
Table 2: Physicochemical and Pharmacokinetic Predictions
Notes:
- Bioavailability : Pyrrolidine’s basic nitrogen may enhance intestinal absorption and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
